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molecular formula C13H15NO B1361500 1-[(Dimethylamino)methyl]-2-naphthol CAS No. 5419-02-3

1-[(Dimethylamino)methyl]-2-naphthol

Cat. No. B1361500
M. Wt: 201.26 g/mol
InChI Key: GOHHBFSPKLRUNF-UHFFFAOYSA-N
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Patent
US05736568

Procedure details

A mixture of 2-hydroxynaphthalene (20.18 g), N,N,N',N'-tetramethyldiaminomethane (19.10 ml) and 1,4-dioxane (200 ml) was heated on a steam bath for 24 hours and then evaporated to dryness under reduced pressure. The residue was dissolved in 2M hydrochloric acid and washed with ethyl acetate, neutralised with concentrated sodium hydroxide solution and extracted with dichloromethane to give a solid which was recrystallised from petroleum ether, b.p. 60°-80° C. to give 2-hydroxy-1-(dimethylaminomethyl)naphthalene, m.p. 79°-80° C.
Quantity
20.18 g
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[CH3:12][N:13]([CH2:15]N(C)C)[CH3:14]>O1CCOCC1>[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[CH2:12][N:13]([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
20.18 g
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1
Name
Quantity
19.1 mL
Type
reactant
Smiles
CN(C)CN(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2M hydrochloric acid
WASH
Type
WASH
Details
washed with ethyl acetate, neutralised with concentrated sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from petroleum ether, b.p. 60°-80° C.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C2=CC=CC=C2C=C1)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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